molecular formula C5H4N2O2S B099724 6-Formyl-2-thiouracil CAS No. 16953-46-1

6-Formyl-2-thiouracil

Cat. No. B099724
CAS RN: 16953-46-1
M. Wt: 156.16 g/mol
InChI Key: SUXFYENAWRZLPF-UHFFFAOYSA-N
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Description

6-Formyl-2-thiouracil is a derivative of thiouracil, which is a class of compounds known for their antithyroid activity. The core structure of thiouracil derivatives, such as 6-propyl-2-thiouracil (PTU), is characterized by a pyrimidine ring with a thioketo group at the second position and various substituents at the sixth position. These compounds have been extensively studied due to their biological activities and their interactions with enzymes such as nitric oxide synthases .

Synthesis Analysis

The synthesis of thiouracil derivatives typically involves the condensation of thiourea with other organic compounds. For instance, 6-n-propyl-2-thiouracil-6-^14C was synthesized from sodium butyrate-1-^14C through a series of reactions, including the preparation of butyryl chloride-1-^14C and its condensation with sodio ethylacetoacetate to yield ethyl β-oxohexanoate-β-^14C, followed by further condensation with thiourea . Similar synthetic strategies are employed for other derivatives, indicating a general approach for the synthesis of 6-substituted-2-thiouracils .

Molecular Structure Analysis

The molecular structure of thiouracil derivatives has been elucidated using various techniques, including X-ray crystallography. For example, the crystal structure of 6-propyl-2-thiouracil was determined as a complex with 1,4-dioxane, revealing a monoclinic space group and specific bond lengths and angles that define the geometry of the molecule . Quantum chemical studies have also been conducted to predict the preferred tautomeric forms and protonation paths of these molecules, which are crucial for understanding their biological activity .

Chemical Reactions Analysis

Thiouracil derivatives undergo a range of chemical reactions, reflecting their reactivity and potential for further chemical modification. The antithyroid agent 6-n-propyl-2-thiouracil, for example, is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform, indicating that it can act as an alternate substrate and undergo turnover-dependent inactivation . Other reactions include the synthesis of stable thioaldehydes from 6-amino-1,3-disubstituted uracils and the preparation of various substituted derivatives through condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiouracil derivatives are closely related to their molecular structure and the nature of their substituents. The crystallographic analysis provides insights into the density and molecular weight of these compounds . The tautomeric and protonation behavior, predicted through quantum chemical studies, influences their acidity and basicity, which are important for their solubility and stability in different environments . The stability of thioaldehydes and the reactivity of thiouracil derivatives in various chemical reactions further demonstrate the diverse properties of these compounds .

Scientific Research Applications

Quantum Chemical Studies

  • 6-Formyl-2-thiouracil, as a derivative of 6-propyl-2-thiouracil, has been the subject of quantum chemical studies. These studies have examined tautomeric forms and protonation paths, predicting favored forms based on calculated stabilities and proton affinities (Öǧretir, Demir, Yaman, & Görgün, 2004).

Synthesis and Enzyme Inhibition

Analytical Methods Development

  • Differential pulse cathodic stripping voltammetry has been used to study 6-R-2-thiouracils, leading to sensitive analytical methods for their determination at the nanomolar level. Such research has implications for pharmaceutical analysis (Kasprzak, Ciesielski, & Skrzypek, 2005).

Geometrical and Electronic Structural Studies

  • Studies on the equilibrium geometry and gas-phase proton affinity of 2-thiouracil derivatives have been conducted to understand the effects of substituents on their geometric and electronic structural features. These studies are crucial for understanding the basic properties of such compounds (Moustafa, El-Taher, Shibl, & Hilal, 2002).

Radioactive Labelling for Mechanism Study

  • Research involving the radioactive labelling of thiouracil derivatives like 2-thiouracil and 6-propyl-2-thiouracil has been conducted to investigate the mechanism of action of enzymes related to thyroid function (Visser & Klootwijk, 1981).

Synthesis and Antitumor Activity

Microsphere Preparation and Drug Delivery

  • Investigations into the encapsulation efficiency of anti-thyroid agents like 6-n-propyl-2-thiouracil using polymers have been conducted to study their effect on drug release properties. Such research is vital for developing advanced drug delivery systems (Obeidat & Price, 2005).

Structural Analysis of Antithyroid Drugs

UV-Induced Generation of Tautomers

  • Matrix isolation studies have been used to study unimolecular photoisomerization reactions of 2-thiouracils, providing insights into their photophysical properties and potential applications in photochemistry (Khvorostov, Lapinski, Rostkowska, & Nowak, 2005).

properties

IUPAC Name

4-oxo-2-sulfanylidene-1H-pyrimidine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2S/c8-2-3-1-4(9)7-5(10)6-3/h1-2H,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXFYENAWRZLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937644
Record name 6-Hydroxy-2-sulfanylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Formyl-2-thiouracil

CAS RN

16953-46-1
Record name NSC93220
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Hydroxy-2-sulfanylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RK Ralph, G Shaw, RN Naylor - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… (I ; R = R‘ = R” = H, X = 0) or its corresponding 3-substituted derivativesI2 by the oxidation of 6-methyluracil (111; R = R’ = H) by alkaline potassium ferricyanide or of 6-formyl-2-thiouracil …
Number of citations: 19 pubs.rsc.org

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